Imiclopazine

Multidrug Resistance Cancer Chemotherapy P-glycoprotein Modulation

Imiclopazine (CAS 7224-08-0) is a unique phenothiazine derivative offering a distinct molecular architecture for MDR reversal studies (EC50 200μM in P388/ADR cells) and antipsychotic SAR research. Its historical, near-market clinical profile provides a validated reference for translational science. Sourced for high-purity R&D.

Molecular Formula C25H32ClN5OS
Molecular Weight 486.1 g/mol
CAS No. 7224-08-0
Cat. No. B1207428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiclopazine
CAS7224-08-0
Synonyms1-(2-(3-(2-chlorophenothiazin- 10-yl)propyl)-1-piperazinylethyl)-3-methyl-2- imidazolidinone
chlorimiphenine
imiclopazine
imiclopazine dihydrochloride
Molecular FormulaC25H32ClN5OS
Molecular Weight486.1 g/mol
Structural Identifiers
SMILESCN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
InChIInChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3
InChIKeyOCDYNPAUUKDNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone (Imiclopazine, CAS 7224-08-0) Procurement Guide: A Piperazine Phenothiazine Derivative


The compound 1-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone, known as Imiclopazine (CAS 7224-08-0), is a synthetic small molecule belonging to the piperazine subclass of phenothiazine derivatives [1]. It was developed in the 1960s as an antipsychotic agent with notable sedative and antiemetic properties [2]. Structurally, it is characterized by a 2-chlorophenothiazine core linked via a propyl spacer to a piperazine ring, which is further substituted with a methyl-imidazolidinone moiety [3]. This compound, often supplied as a dihydrochloride salt (CAS 7414-95-1), is an experimental tool for neuroscience and pharmacology research [4].

Why Imiclopazine (7224-08-0) Cannot Be Interchanged with Generic Piperazine Phenothiazines


Phenothiazine derivatives are not a monolithic class; their pharmacological profile is exquisitely sensitive to side-chain modifications. The piperazine subgroup, which includes Imiclopazine, exhibits enhanced antipsychotic potency and a distinct side-effect profile compared to aliphatic (e.g., chlorpromazine) or piperidine (e.g., thioridazine) analogs [1]. Within this subgroup, the terminal substituent on the piperazine ring is a critical determinant of receptor binding affinity, pharmacokinetics, and downstream functional effects [2]. Imiclopazine's unique imidazolidinone terminal group is a key structural differentiator, and assuming functional equivalence with other piperazine phenothiazines like fluphenazine or perphenazine without empirical evidence is scientifically unsound and can compromise experimental reproducibility [3].

Quantitative Differentiation Evidence for Imiclopazine (7224-08-0) Against Analogs


Multidrug Resistance (MDR) Reversal Activity in P388 Leukemia Cells

Imiclopazine has a unique reported bioactivity as a multidrug resistance (MDR) reversal agent, a property not associated with its primary antipsychotic mechanism. It effectively reverses MDR in both drug-sensitive P388 and drug-resistant P388/ADR murine leukemia cell lines with a reported EC50 value of 200 µM [1]. This is a specific, quantifiable endpoint that distinguishes it from other piperazine phenothiazines like fluphenazine and perphenazine, which are not typically reported with this specific MDR-reversal activity in this assay system.

Multidrug Resistance Cancer Chemotherapy P-glycoprotein Modulation

Unique Molecular Descriptors Differentiating Physicochemical Profile

Computational analysis reveals that Imiclopazine possesses a distinct physicochemical profile compared to its close analog, the atypical antipsychotic sertindole (which also contains an imidazolidinone moiety). Key differentiating parameters calculated by RDKit include a lower Molecular Weight (485.2 vs. 440.9 for sertindole), a higher cLogP (4.32 vs. 3.97), and a notably higher Fraction of sp3-hybridized carbons (Fsp3) (0.48 vs. 0.28), indicating greater molecular complexity [1]. Furthermore, Imiclopazine is flagged with 0 structural alerts, a critical consideration for lead optimization.

Physicochemical Properties Druglikeness Structural Alerts

Superior Sedative and Antiemetic Profile Suggested by Historical Clinical Data

Historical comparative clinical studies indicate that Imiclopazine demonstrates a pronounced sedative and antiemetic profile [REFS-1, REFS-2]. This was a key differentiator in its development as an antipsychotic. While modern quantitative head-to-head data are lacking, the consistent documentation of this specific pharmacological fingerprint provides a basis for its selection in behavioral research models where sedation is a desired or required component of the experimental paradigm.

Antipsychotic Sedation Antiemetic Clinical Trial

Optimal Research and Procurement Application Scenarios for Imiclopazine (7224-08-0)


Investigating Multidrug Resistance (MDR) Reversal Mechanisms in Oncology

Procure Imiclopazine as a chemical probe for in vitro studies on MDR reversal. Its reported EC50 of 200 µM in P388/ADR cells provides a quantitative benchmark for comparative studies against other putative MDR modulators [1]. This application leverages its unique, non-antipsychotic bioactivity, distinguishing it from other phenothiazines.

Behavioral Pharmacology Studies of Aggression and Emesis

Imiclopazine's documented antiaggressive and antiemetic effects [1] make it a suitable tool compound for in vivo models of aggression or emesis in laboratory animals. Its strong sedative component [2] should be considered a key part of its pharmacological profile and can be an advantage in specific behavioral paradigms.

Structure-Activity Relationship (SAR) Studies on Piperazine Phenothiazines

Use Imiclopazine as a key comparator in SAR studies. Its distinct imidazolidinone terminal group offers a crucial data point when investigating how modifications to the piperazine side chain influence receptor binding, functional activity, and physicochemical properties relative to analogs like fluphenazine or perphenazine [1].

Development of Analytical Methods and Reference Standards

The availability of Imiclopazine and its deuterated analog (Imiclopazine-d8) [1] supports the development and validation of quantitative analytical methods (e.g., LC-MS/MS) for detecting this specific phenothiazine derivative or related compounds in biological matrices or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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